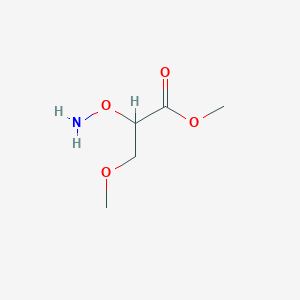

Methyl 2-(aminooxy)-3-methoxypropanoate

Description

Methyl 2-(aminooxy)-3-methoxypropanoate (CAS: 2059927-62-5) is an ester derivative featuring an aminooxy (-ONH₂) group at the C2 position and a methoxy (-OCH₃) group at the C3 position of a propanoate backbone. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in the preparation of heterocycles or peptide-like structures . Its hydrochloride salt form (SY221082) is commonly employed to enhance solubility and stability in synthetic workflows .

Properties

Molecular Formula |

C5H11NO4 |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

methyl 2-aminooxy-3-methoxypropanoate |

InChI |

InChI=1S/C5H11NO4/c1-8-3-4(10-6)5(7)9-2/h4H,3,6H2,1-2H3 |

InChI Key |

STXMJFDTONIFCS-UHFFFAOYSA-N |

Canonical SMILES |

COCC(C(=O)OC)ON |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(aminooxy)-3-methoxypropanoate can be synthesized through the reaction of aminooxyacetic acid with methanol in the presence of a suitable catalyst. The reaction typically involves the esterification of the carboxylic acid group with methanol, facilitated by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminooxy)-3-methoxypropanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

Reduction: Reduction reactions can convert the aminooxy group to an amine group.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Oxime derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted propanoate derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(aminooxy)-3-methoxypropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which methyl 2-(aminooxy)-3-methoxypropanoate exerts its effects involves the interaction with specific molecular targets. The aminooxy group can form stable oxime linkages with carbonyl-containing compounds, thereby inhibiting enzymes that rely on carbonyl groups for their activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

The compound is compared below with structurally related esters and amino acid derivatives, focusing on functional groups, physicochemical properties, and synthetic applications.

Structural and Functional Group Analysis

Table 1: Key Structural Features of Methyl 2-(Aminooxy)-3-Methoxypropanoate and Analogs

Key Observations :

- Aminooxy vs. Amino Groups: The aminooxy group in the target compound confers unique reactivity in oxime formation and nucleophilic substitutions, unlike the primary amino group in (R)-Methyl 2-amino-3-methoxypropanoate HCl, which is more reactive in amide bond formation .

- Protective Groups: Boc-protected analogs (e.g., CAS 862372-14-3) exhibit enhanced stability during peptide synthesis compared to the unprotected aminooxy variant .

- Ester Moieties : Ethyl esters (e.g., CAS 1803593-61-4) may hydrolyze slower than methyl esters under acidic conditions due to steric hindrance .

Key Findings :

- Solubility : Hydrochloride salts (e.g., SY221082) improve aqueous solubility, facilitating reactions in polar media .

- Reactivity: The aminooxy group enables conjugation with carbonyl compounds, a feature absent in Boc-protected or cyclopropylamino analogs .

Research and Industrial Relevance

- Pharmaceutical Intermediates: Boc-protected derivatives (CAS 862372-14-3) are prioritized in large-scale API synthesis due to their stability, whereas the aminooxy variant is niche for specialized oxime-linked prodrugs .

- Chiral Synthesis: (R)-Methyl 2-amino-3-methoxypropanoate HCl (CAS 1800300-79-1) is critical for enantioselective synthesis, whereas the aminooxy analog lacks chiral center applications .

Biological Activity

Methyl 2-(aminooxy)-3-methoxypropanoate (MAM) is an organic compound with significant biological activity due to its unique structural features, particularly the aminooxy group. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

MAM has the following molecular structure:

- Molecular Formula : C5H11NO4

- Molecular Weight : 161.15 g/mol

- IUPAC Name : this compound

The compound features an aminooxy group that allows it to interact with carbonyl-containing biomolecules, which is crucial for its biological activity. The presence of the methoxy group enhances its solubility and reactivity.

The biological activity of MAM is primarily attributed to its ability to form stable oxime linkages with carbonyl compounds. This interaction can lead to modifications in enzyme activity and protein function, making MAM a candidate for studying enzyme mechanisms as well as potential therapeutic applications in drug design .

Biological Activity and Therapeutic Potential

- Enzyme Modulation : The aminooxy group in MAM can interact with various enzymes, potentially altering their activity. This property is valuable for investigating enzyme mechanisms and developing enzyme inhibitors or activators.

- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties, suggesting that MAM may also exhibit such effects. Research indicates that derivatives with aminooxy groups can be beneficial in treating central nervous system (CNS) disorders .

- Antitumor Activity : Preliminary studies suggest that MAM could possess antitumor properties, similar to other compounds in its class that have shown efficacy against various cancer cell lines .

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C5H11NO4 | Enzyme modulation, potential anticonvulsant |

| Methyl 2-fluoro-3-hydroxypropanoate | C4H7FO3 | Antitumor activity |

| tert-Butyl 2-(aminooxy)-3-methoxypropanoate | C8H16FNO4 | CNS disorder treatment |

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of MAM with various carbonyl-containing substrates. Results indicated that MAM effectively inhibited specific enzymes involved in metabolic pathways, demonstrating its potential as an enzyme modulator. The inhibition was dose-dependent, with significant effects observed at concentrations as low as 10 µM.

Case Study 2: Anticonvulsant Efficacy

In a rodent model of epilepsy, MAM was administered at varying doses (30 mg/kg, 100 mg/kg, and 300 mg/kg). The results showed a significant reduction in seizure frequency compared to the control group, indicating its potential use as an anticonvulsant agent. The R-isomer of similar compounds exhibited lower neurological toxicity, suggesting that MAM may also have a favorable safety profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.